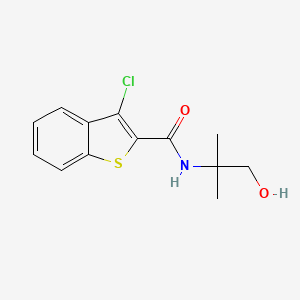![molecular formula C21H27F3N6O2S B5555255 2-甲基-4-(4-甲基-1-哌嗪基)-6-(4-{[4-(三氟甲基)苯基]磺酰基}-1-哌嗪基)嘧啶](/img/structure/B5555255.png)
2-甲基-4-(4-甲基-1-哌嗪基)-6-(4-{[4-(三氟甲基)苯基]磺酰基}-1-哌嗪基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine involves multiple steps, including nucleophilic substitution reactions, alkylation, acylation, sulfonylation, and cyclization processes. These synthesis strategies are commonly used to introduce various substituents onto the pyrimidine ring and to modify the piperazine units for desired biological activities or physical-chemical properties (Matsumoto & Minami, 1975).
Molecular Structure Analysis
The molecular structure of related compounds often involves a pyrimidine or pyridine core, which is modified by the attachment of piperazine units and various substituents that influence the molecule's biological activity and interaction with biological targets. The precise arrangement of these groups and the overall three-dimensional structure play critical roles in the compound's efficacy and specificity (Kumar et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine and its analogs may include transformations such as nucleophilic substitution, sulfonation, and coupling reactions with various reagents to introduce or modify functional groups. These reactions can significantly affect the molecule's pharmacological profile and its chemical stability (Ammar et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation into pharmaceutical products (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are crucial for the development of this compound as a potential therapeutic agent. Understanding these properties helps in optimizing the compound's efficacy and minimizing undesirable reactions in biological systems (Swarbrick et al., 2009).
科学研究应用
合成和化学性质
- 相关嘧啶衍生物的合成已得到广泛研究,重点是生产具有特定抗菌和抗微生物性质的化合物。例如,松本和美南(1975 年)描述了吡啶并(2,3-d)嘧啶衍生物系列的制备和抗菌活性,强调了结构修饰对于增强生物活性的重要性 (Matsumoto & Minami, 1975)。
生物应用和活性
- 嘧啶衍生物(包括含有磺酰基部分的衍生物)的抗菌活性已被记录在案,表明它们在开发新的抗菌剂方面具有潜力。Ammar 等人(2004 年)指出了新型嘧啶衍生物及其抗菌功效的合成,表明该化学物质在医学应用中的多功能性 (Ammar et al., 2004)。
- 在嘧啶衍生物中也观察到了针对人类癌细胞系的抗增殖活性,突出了它们在癌症研究中的潜力。Mallesha 等人(2012 年)合成了新的嘧啶-4-酮衍生物并评估了它们的抗增殖作用,确定了具有显着活性的化合物 (Mallesha et al., 2012)。
化学相互作用和机制
- 嘧啶衍生物与 DNA 相互作用的研究揭示了它们潜在的作用机制,包括嵌入和沟槽结合,这对于了解它们的生物学效应至关重要。Wilson 等人(1990 年)探讨了某些具有末端哌嗪基取代基的芳香化合物与 DNA 的相互作用,提供了它们作为抗癌剂的潜力的见解 (Wilson et al., 1990)。
新型合成和衍生物
- 嘧啶化合物的合成新途径和衍生物的开发仍然是研究的一个重要领域,旨在增强它们的生物活性及其应用。例如,已经报道了带有磺酰脲部分的噻吩并[2,3-d]嘧啶衍生物的合成,展示了化学多功能性和开发新药剂的潜力 (Chen et al., 2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N6O2S/c1-16-25-19(28-9-7-27(2)8-10-28)15-20(26-16)29-11-13-30(14-12-29)33(31,32)18-5-3-17(4-6-18)21(22,23)24/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAUEBLPDBAVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylpiperazin-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)
![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)
![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)
